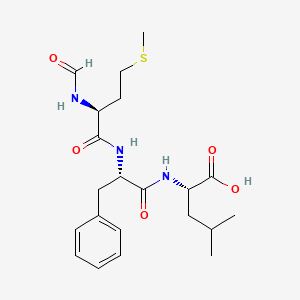
N-Formyl-L-methionyl-L-phenylalanyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Formyl-L-methionyl-L-phenylalanyl-L-leucine is a tripeptide composed of L-methionine, L-phenylalanine, and L-leucine, with a formyl group at the amino terminus. This compound is known for its role as a potent chemotactic factor, particularly in the activation of polymorphonuclear leukocytes (PMNs) and macrophages . It is involved in the innate immune response, directing leukocytes to sites of bacterial invasion .
準備方法
Synthetic Routes and Reaction Conditions
N-Formyl-L-methionyl-L-phenylalanyl-L-leucine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The formyl group is introduced at the N-terminus during the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with careful control of reaction conditions and purification steps .
化学反応の分析
Types of Reactions
N-Formyl-L-methionyl-L-phenylalanyl-L-leucine undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used to substitute the formyl group.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine.
Substitution: Derivatives with different functional groups at the N-terminus.
科学的研究の応用
N-Formyl-L-methionyl-L-phenylalanyl-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in leukocyte chemotaxis and immune response.
Medicine: Explored for its potential in modulating immune responses and as a therapeutic agent in inflammatory diseases.
Industry: Utilized in the development of assays for studying cell signaling and chemotaxis
作用機序
N-Formyl-L-methionyl-L-phenylalanyl-L-leucine exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of leukocytes. This binding activates intracellular signaling pathways, leading to the directed movement of leukocytes towards the source of the peptide. The primary receptors involved are formyl peptide receptor 1 (FPR1) and formyl peptide receptor 2 (FPR2) .
類似化合物との比較
Similar Compounds
N-Formyl-L-methionine: A simpler formylated peptide with similar chemotactic properties.
N-Formyl-L-methionyl-L-leucyl-L-phenylalaninol: A derivative used in NMR studies.
N-Formyl-L-methionyl-L-leucyl-L-phenylalanine methyl ester: Another derivative used in solid-state NMR spectroscopy
Uniqueness
N-Formyl-L-methionyl-L-phenylalanyl-L-leucine is unique due to its specific sequence and the presence of the formyl group, which is crucial for its chemotactic activity. Its ability to activate multiple types of leukocytes and its involvement in innate immunity make it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
59881-01-5 |
|---|---|
分子式 |
C21H31N3O5S |
分子量 |
437.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H31N3O5S/c1-14(2)11-18(21(28)29)24-20(27)17(12-15-7-5-4-6-8-15)23-19(26)16(22-13-25)9-10-30-3/h4-8,13-14,16-18H,9-12H2,1-3H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29)/t16-,17-,18-/m0/s1 |
InChIキー |
VGYRBLZUAGCMET-BZSNNMDCSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCSC)NC=O |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCSC)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


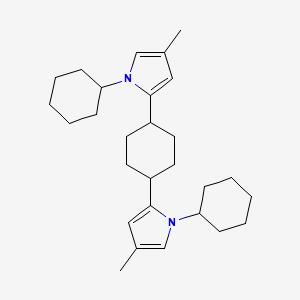
![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
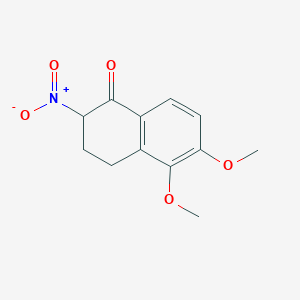
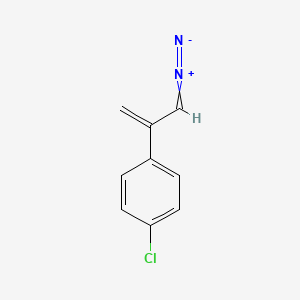
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
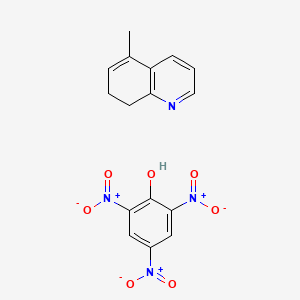
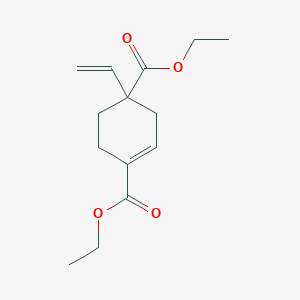

![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
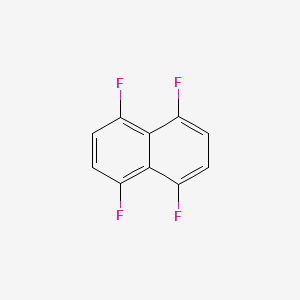
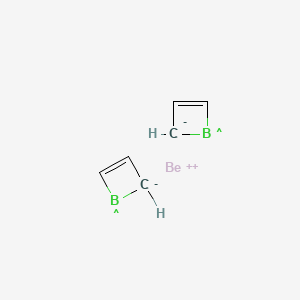
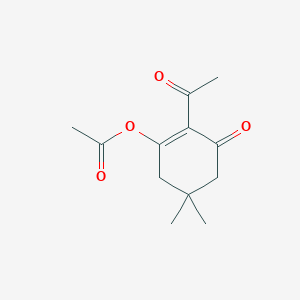
![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)

